An In-Depth Technical Guide to the Chemical Properties of 3-(2-Chloro-acetyl)-3H-benzooxazol-2-one
An In-Depth Technical Guide to the Chemical Properties of 3-(2-Chloro-acetyl)-3H-benzooxazol-2-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The benzoxazolone scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique structural and electronic properties have led to the development of a wide array of biologically active molecules.[1][2] This guide provides a comprehensive technical overview of a specific, highly reactive derivative: 3-(2-Chloro-acetyl)-3H-benzooxazol-2-one. This compound, featuring a reactive chloroacetyl group appended to the benzoxazolone core, serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.[3] Understanding its chemical properties, synthesis, and reactivity is paramount for its effective utilization in research and development.
Physicochemical and Spectral Properties
Precise physicochemical and spectral data for 3-(2-Chloro-acetyl)-3H-benzooxazol-2-one are not extensively documented in publicly available literature. However, based on the known properties of the parent 2(3H)-benzoxazolone and related N-acylated derivatives, the following characteristics can be anticipated and are summarized in Table 1. The chloroacetyl group, being a potent electrophile, significantly influences the molecule's reactivity.[4]
Table 1: Physicochemical Properties of 3-(2-Chloro-acetyl)-3H-benzooxazol-2-one
| Property | Value (Predicted/Inferred) |
| CAS Number | 95923-44-7[5] |
| Molecular Formula | C₉H₆ClNO₃ |
| Molecular Weight | 211.61 g/mol |
| Appearance | Likely a white to off-white crystalline solid |
| Melting Point | Not definitively reported; expected to be a sharp melting point |
| Solubility | Expected to be soluble in common organic solvents like acetone, chloroform, and DMF. |
| Stability | Stable under standard conditions, but reactive towards nucleophiles. |
Spectral Analysis:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoxazole ring system and a singlet for the methylene protons of the chloroacetyl group.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons of the lactam and the acetyl group, in addition to the aromatic carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the two carbonyl (C=O) stretching vibrations (one for the lactam and one for the acetyl group) and C-Cl stretching.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a chlorine atom.
Synthesis of 3-(2-Chloro-acetyl)-3H-benzooxazol-2-one
The synthesis of 3-(2-Chloro-acetyl)-3H-benzooxazol-2-one is typically achieved through the N-acylation of the parent 2(3H)-benzoxazolone. This reaction involves the nucleophilic attack of the nitrogen atom of the benzoxazolone on the electrophilic carbonyl carbon of chloroacetyl chloride.
Figure 1: Synthetic workflow for 3-(2-Chloro-acetyl)-3H-benzooxazol-2-one. This diagram illustrates the key components and the transformation in the N-acylation reaction.
Experimental Protocol: N-Acylation of 2(3H)-Benzoxazolone
This protocol is a generalized procedure based on established methods for the N-acylation of benzoxazolones.[6]
Materials:
-
2(3H)-Benzoxazolone
-
Chloroacetyl chloride
-
Anhydrous acetone (or other suitable aprotic solvent)
-
A suitable base (e.g., triethylamine or pyridine)
-
Water
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2(3H)-benzoxazolone (1 equivalent) in anhydrous acetone.
-
Base Addition: Add the base (1.1 equivalents) to the solution and stir for 15-30 minutes at room temperature.
-
Acylation: Cool the mixture in an ice bath. Add chloroacetyl chloride (1.1 equivalents), dissolved in a small amount of anhydrous acetone, dropwise to the stirred solution over a period of 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours (the reaction progress can be monitored by Thin Layer Chromatography).
-
Work-up: Once the reaction is complete, pour the mixture into ice-cold water. The product will precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with water. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure 3-(2-Chloro-acetyl)-3H-benzooxazol-2-one.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of an anhydrous solvent is crucial to prevent the hydrolysis of chloroacetyl chloride, which is highly reactive with water.
-
Base: The base is necessary to deprotonate the nitrogen of the benzoxazolone, increasing its nucleophilicity and facilitating the attack on the chloroacetyl chloride. It also serves to neutralize the HCl byproduct of the reaction.
-
Ice Bath: The initial cooling of the reaction mixture helps to control the exothermic nature of the acylation reaction and minimize potential side reactions.
Reactivity and Applications in Drug Development
The chemical reactivity of 3-(2-Chloro-acetyl)-3H-benzooxazol-2-one is dominated by the electrophilic nature of the chloroacetyl group. The chlorine atom is a good leaving group, making the adjacent methylene carbon susceptible to nucleophilic substitution reactions.
Figure 2: General reactivity of 3-(2-Chloro-acetyl)-3H-benzooxazol-2-one. This diagram shows the susceptibility of the chloroacetyl group to nucleophilic attack.
This reactivity makes 3-(2-Chloro-acetyl)-3H-benzooxazol-2-one a valuable building block for the synthesis of a diverse library of compounds. By reacting it with various nucleophiles, such as amines, thiols, and alcohols, a wide range of functional groups can be introduced at the 3-position of the benzoxazolone ring. This strategy is widely employed in medicinal chemistry to explore structure-activity relationships (SAR) and develop novel drug candidates.[7][8]
Potential Therapeutic Applications of Derivatives:
The benzoxazolone core is associated with a broad spectrum of biological activities, including but not limited to:
-
Antimicrobial and Antifungal Activity [1]
-
Anti-inflammatory and Analgesic Effects [9]
-
Anticancer Properties [10]
-
Anticonvulsant Activity [1]
By leveraging the reactivity of the chloroacetyl group, researchers can synthesize and screen a multitude of 3-substituted benzoxazolone derivatives to identify new lead compounds with improved potency and selectivity for various therapeutic targets.
Conclusion
3-(2-Chloro-acetyl)-3H-benzooxazol-2-one is a key synthetic intermediate with significant potential in drug discovery and development. Its straightforward synthesis via N-acylation of 2(3H)-benzoxazolone and the high reactivity of its chloroacetyl group make it an ideal starting material for the generation of diverse chemical libraries. A thorough understanding of its chemical properties and reactivity is essential for harnessing its full potential in the quest for novel therapeutic agents. Further research to fully characterize this compound and explore the biological activities of its derivatives is highly warranted.
References
-
GenPrice. (2025). 3-(2-Chloro-acetyl)-3H-benzooxazol-2-one. Retrieved from [Link]
-
Ram, R. N., & Soni, V. K. (2013). Synthesis of 3-alkylbenzoxazolones from N-alkyl-N-arylhydroxylamines by contiguous O-trichloroacetylation, trichloroacetoxy ortho-shift, and cyclization sequence. The Journal of Organic Chemistry, 78(23), 11935–11947. [Link]
-
SYNTHESIS AND CHARCTERIZATION OF 2-BENZOXAZOLONE AND ITS DERIVATIVES. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). 6-(2-chloroacetyl)-2,3-dihydro-1,3-benzoxazol-2-one. Retrieved from [Link]
-
A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. (2021). International Journal of Pharmaceutical Sciences Review and Research, 70(1), 151-156. [Link]
-
Gökhan-Kelekçi, N., Köksal, M., Unüvar, S., Aktay, G., & Erdoğan, H. (2009). Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(1), 29–37. [Link]
-
MDPI. (2024). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Retrieved from [Link]
-
MDPI. (2022). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. Retrieved from [Link]
-
Ahmed, M. R., & Mohsin, A. A. (2015). Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. American Journal of Organic Chemistry, 5(3), 95-104. [Link]
-
SpectraBase. (n.d.). Benzoxazol-2(3H)-one, N-(4-fluorobenzyl)-. Retrieved from [Link]
-
Baghdad Science Journal. (2019). Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives. [Link]
-
Iraqi Journal of Science. (2023). Synthesis and Characterization of Some New Derivatives From 2-Mercaptobenzoxazole. [Link]
-
ResearchGate. (2025). (PDF) ChemInform Abstract: Design and Synthesis of 3-Acyl-2(3H)-benzoxazolone and 3-Acyl-2(3H)-benzothiazolone Derivatives. Retrieved from [Link]
-
eGrove. (2021). New Benzoxazole Derivatives as Antiprotozoal Agents: In Silico Studies, Synthesis, and Biological Evaluation. Retrieved from [Link]
-
PMC. (2016). 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation. Retrieved from [Link]
-
PMC. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Retrieved from [Link]
Sources
- 1. ajsc.leena-luna.co.jp [ajsc.leena-luna.co.jp]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Showing Compound 2-Benzoxazolone (FDB010916) - FooDB [foodb.ca]
- 4. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 8. Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives [article.sapub.org]
- 9. Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of cancer-cytotoxic modulators of PDE3A by predictive chemogenomics - PubMed [pubmed.ncbi.nlm.nih.gov]
